REACTION_CXSMILES
|
[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([O:12]CC)=[O:11])[CH:8]=2)[CH:3]=[CH:2]1>[OH-].[Na+]>[O:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([C:10]([OH:12])=[O:11])[CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=NC=C(C=C21)C(=O)OCC
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through charcoal
|
Type
|
EXTRACTION
|
Details
|
The precipitated product was extracted into a large volume of diethyl ether/methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethanol/diethyl ether
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
to give 3.66 g (95% yield), mp: 238°-239° C.
|
Name
|
|
Type
|
|
Smiles
|
O1C=CC2=NC=C(C=C21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |